![molecular formula C15H24N2O2 B13875357 [1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a methanol group and a 4-aminophenoxypropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol typically involves the following steps:
Formation of the 4-aminophenoxypropyl intermediate: This can be achieved by reacting 4-aminophenol with 3-chloropropanol under basic conditions.
Coupling with piperidine: The 4-aminophenoxypropyl intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Polymer Science: It can be incorporated into polymer backbones to modify physical properties.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new therapeutic agents.
Diagnostics: It could be used in the development of diagnostic tools.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Chemical Manufacturing: Employed as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of [1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparación Con Compuestos Similares
- [1-[3-(4-Hydroxyphenoxy)propyl]piperidin-4-yl]methanol
- [1-[3-(4-Methoxyphenoxy)propyl]piperidin-4-yl]methanol
- [1-[3-(4-Chlorophenoxy)propyl]piperidin-4-yl]methanol
Uniqueness:
- Functional Groups: The presence of the aminophenoxy group distinguishes it from other similar compounds, potentially offering unique binding properties and reactivity.
- Applications: Its specific structure may make it more suitable for certain applications, such as enzyme inhibition or receptor binding, compared to its analogs.
Propiedades
Fórmula molecular |
C15H24N2O2 |
|---|---|
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
[1-[3-(4-aminophenoxy)propyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C15H24N2O2/c16-14-2-4-15(5-3-14)19-11-1-8-17-9-6-13(12-18)7-10-17/h2-5,13,18H,1,6-12,16H2 |
Clave InChI |
RBNTXWPJHZBRRX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CO)CCCOC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



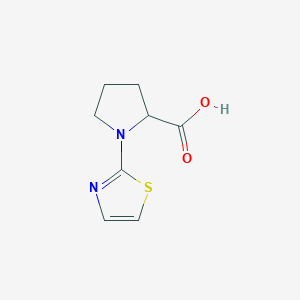
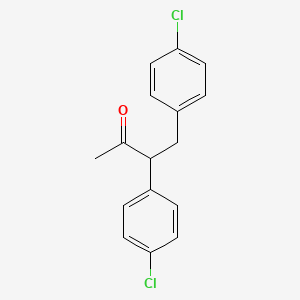
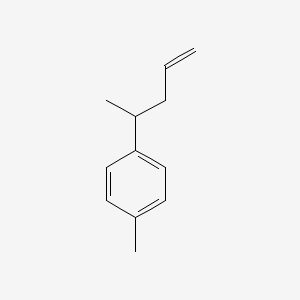
![1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone](/img/structure/B13875305.png)

![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)
![N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]-4-propan-2-yloxypyrimidin-2-amine](/img/structure/B13875331.png)

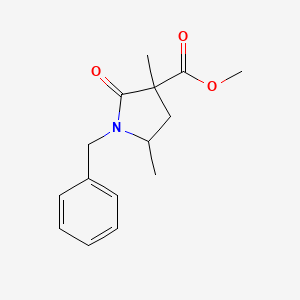

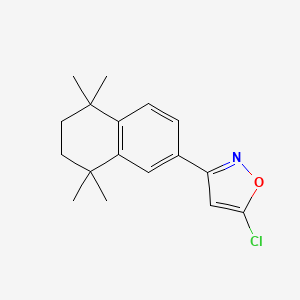
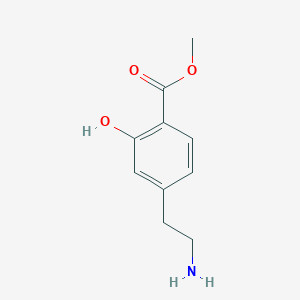
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)
